2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and an acetamide-linked 2-chloro-6-fluorophenyl moiety. The 3,4-dimethoxyphenyl group may improve lipophilicity, influencing membrane permeability.
Properties
Molecular Formula |
C20H20ClFN4O3 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H20ClFN4O3/c1-28-16-8-6-12(10-17(16)29-2)7-9-18-23-20(26-25-18)24-19(27)11-13-14(21)4-3-5-15(13)22/h3-6,8,10H,7,9,11H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
FHEBRLKGMWAHRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Chloro-Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorophenyl halide reacts with a nucleophile to form the desired phenyl group.
Incorporation of the Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the triazole intermediate with the chloro-fluorophenyl and dimethoxyphenyl intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dihydrotriazoles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazoles are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chloro-fluorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure : Features a 1,2,3-triazole ring with a naphthalenyloxy group and a 4-chlorophenylacetamide.
- Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne precursors .
- Spectroscopy : IR peaks at 1678 cm⁻¹ (C=O) and 3291 cm⁻¹ (N–H), comparable to the target compound. HRMS confirms a molecular weight of 393.1118 .
2-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide
- Structure: Contains a 1,2,4-triazole linked to a pyridinylethylamino-hydroxyphenyl group.
- Key Difference : The pyridine and hydroxyl groups enhance water solubility and metal-chelating capacity, contrasting with the target’s lipophilic dimethoxyphenyl group .
Chloroacetamide Agrochemicals
Alachlor
Thenylchlor
- Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide.
- Key Difference : The thienyl group introduces sulfur-based reactivity, differing from the target’s fluorine and triazole motifs .
Pharmaceutical Acetamides
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Structure: Contains a chiral hydroxy-aminohexan chain and dimethylphenoxy group.
- Application : Likely a protease inhibitor or antibiotic due to peptidomimetic features .
- Key Difference: The polar hydroxy and amino groups enhance solubility but may limit blood-brain barrier penetration compared to the target’s non-polar substituents .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : Triazole-based acetamides (e.g., the target compound and 6m) are synthesized via cycloaddition, enabling modular substitution .
- Bioactivity Trends : Chloro/fluoro substituents (target compound, alachlor) correlate with enhanced stability and pesticidal activity, while polar groups (e.g., hydroxyl in ) favor pharmaceutical applications .
- Spectroscopic Consistency : C=O and N–H IR peaks remain stable across acetamide derivatives (~1670–1680 cm⁻¹ and ~3290 cm⁻¹, respectively) .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a triazole ring which is pivotal for its biological activity. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that triazole compounds often exert their effects through several mechanisms:
- Inhibition of Enzymes : Many triazoles inhibit enzymes critical for cell function. For instance, they can act as inhibitors of cytochrome P450 enzymes involved in steroidogenesis.
- Antioxidant Activity : Some studies suggest that triazoles can exhibit antioxidant properties, protecting cells from oxidative stress.
- Anticancer Properties : Triazole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways.
Anticancer Activity
A study evaluated the anticancer effects of various triazole derivatives, including the compound . The findings revealed:
- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 30 μM.
- Mechanism : The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Antibacterial Activity
The compound was also tested for antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. Results indicated:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 12 mm to 18 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 5 μg/mL and 20 μg/mL.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 20 |
| Pseudomonas aeruginosa | 18 | 5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like chlorine and fluorine enhances biological activity by improving binding affinity to target proteins.
- Triazole Ring Modifications : Alterations in the triazole ring can significantly affect potency; for example, introducing alkyl groups can enhance solubility and bioavailability.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound. Patients exhibited a median progression-free survival of 6 months.
- Antimicrobial Resistance : In a study addressing antibiotic resistance, the compound was effective against multi-drug resistant strains of E. coli, suggesting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
